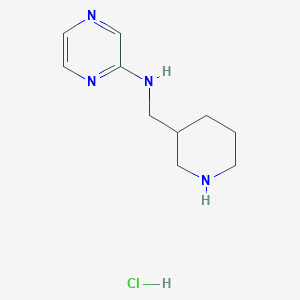

Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen atoms. The official IUPAC name for this compound is N-(piperidin-3-ylmethyl)pyrazin-2-amine;hydrochloride, which accurately describes the connectivity between the piperidine and pyrazine ring systems through a methylene bridge. The compound is registered in chemical databases under the Chemical Abstracts Service number 1185319-35-0, providing unambiguous identification in the scientific literature. Alternative systematic names include N-(piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride and N-[(piperidin-3-yl)methyl]pyrazin-2-amine hydrochloride, which reflect different acceptable nomenclature conventions.

The molecular formula C10H17ClN4 indicates the presence of ten carbon atoms, seventeen hydrogen atoms, one chlorine atom, and four nitrogen atoms in the complete salt structure. The parent compound, without the hydrochloride moiety, has the molecular formula C10H16N4 and is identified in chemical databases as N-(piperidin-3-ylmethyl)pyrazin-2-amine. The compound's structural identifier codes include the InChI (International Chemical Identifier) string and the corresponding InChIKey, which provide machine-readable descriptions of the molecular structure. The Simplified Molecular Input Line Entry System notation for this compound is C1CC(CNC1)CNC2=NC=CN=C2.Cl, which encodes the complete structural information including the ionic nature of the hydrochloride salt.

Database entries reveal that this compound belongs to the broader class of pyrazine derivatives and piperidine-containing molecules, both of which are important structural motifs in pharmaceutical chemistry. The systematic classification places this compound within the heterocyclic amine family, specifically as a substituted pyrazin-2-amine derivative. The presence of both saturated and aromatic nitrogen-containing rings makes this compound particularly interesting from a structural chemistry perspective.

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-9(6-11-3-1)7-14-10-8-12-4-5-13-10;/h4-5,8-9,11H,1-3,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDSOCQAQDRYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671554 | |

| Record name | N-[(Piperidin-3-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-35-0 | |

| Record name | N-[(Piperidin-3-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride, also known as 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 236.72 g/mol. Its structure features a piperidine ring attached to a pyrazine moiety, which is significant for its biological activity.

The mechanism of action of this compound involves interactions with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. Current research suggests that it modulates neurotransmitter systems and enzyme activities, although precise molecular targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies evaluating its effectiveness against Mycobacterium tuberculosis, it demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 μg/mL. Notably, some derivatives showed MIC values lower than those of standard treatments .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It has shown promise in inhibiting tumor cell growth and may play a role in preventing immunoescaping of tumor cells. The specific pathways involved in its anticancer activity are still being elucidated, but initial findings suggest a multifaceted mechanism involving receptor modulation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trimetazidine | Piperazine derivative | Cardioprotective effects |

| Ranolazine | Antianginal agent | Modulates cardiac metabolism |

| Aripiprazole | Atypical antipsychotic | Dopamine receptor modulation |

This compound stands out due to its unique combination of piperidine and pyrazine structures, which confer distinct chemical properties and potential therapeutic applications.

Case Studies and Research Findings

- Antimycobacterial Activity : A study reported that derivatives of piperidine and pyrazine exhibited varying degrees of activity against M. tuberculosis. The substitution patterns significantly influenced their efficacy, with certain piperidine derivatives showing enhanced potency compared to their pyrazine counterparts .

- Neurotransmitter Modulation : Another investigation highlighted the compound's interaction with glycine transporters, suggesting potential applications in treating neurological disorders. The structural features of the compound facilitate its interaction with various neurotransmitter systems.

- Cytotoxicity Assessment : In vitro studies have indicated that while this compound exhibits significant biological activity, it also maintains a favorable safety profile, demonstrating low cytotoxicity against human cell lines such as HEK293 .

Scientific Research Applications

Chemical Synthesis

Building Block in Heterocyclic Chemistry

Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and chemical processes.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazine compounds can act as allosteric inhibitors against viral proteases, such as those from the Zika virus, with IC50 values indicating significant potency . The compound's mechanism of action may involve modulation of neurotransmitter systems and enzyme activities, making it a candidate for further therapeutic exploration.

Medicinal Applications

Therapeutic Agent Development

Ongoing research is investigating the compound's potential therapeutic applications. For instance, its inhibition of specific kinases suggests possible uses in treating diseases linked to dysregulated signaling pathways, such as cancer and inflammatory disorders . The compound's structural analogs have been explored for their efficacy against various targets, including the spleen tyrosine kinase (Syk), which is implicated in several diseases .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity

SAR studies have been pivotal in understanding how structural variations affect the biological activity of piperidin derivatives. For example, modifications to the piperidine ring or substituents on the pyrazine core can significantly alter potency against specific targets . A detailed SAR analysis has led to the identification of compounds with enhanced inhibitory effects on viral replication in cellular models.

Table 1: Structure-Activity Relationship Data

| Compound | R Group | IC50 (μM) | Target |

|---|---|---|---|

| 1 | -OCH3 | 0.71 | Zika Virus Protease |

| 2 | -Cl | 130 | Zika Virus Protease |

| 3 | -F | 4.65 | Syk Kinase |

| 4 | -Br | >10 | Syk Kinase |

Industrial Applications

Material Development

In addition to its biological applications, this compound is being explored for use in developing new materials due to its unique chemical properties. Its ability to undergo various reactions makes it suitable for creating advanced polymers and other materials utilized in pharmaceuticals and biotechnology.

Case Study 1: Antiviral Activity

A study published in Nature demonstrated that derivatives of piperidin compounds showed significant antiviral activity against Zika virus by inhibiting its protease with low nanomolar IC50 values. This highlights the potential for developing antiviral therapies based on this chemical scaffold .

Case Study 2: Inhibition of Syk Kinase

Research detailed in a patent application outlined the synthesis of piperidin derivatives that inhibit Syk kinase activity, suggesting therapeutic potential in treating autoimmune diseases. The study emphasized the importance of structural modifications to enhance potency and selectivity against Syk .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine-Pyrazine Derivatives

1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride (CAS 1332529-43-7)

- Key Differences: Salt Form: Dihydrochloride (vs. hydrochloride in the target compound), altering solubility and crystalline stability.

- Implications : The absence of a methylene spacer may limit binding to sterically constrained targets, while the dihydrochloride form could improve aqueous solubility for formulation.

5-(Piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (Compound 61, )

- Key Differences: Substitution Position: Piperidin-4-yl (vs. 3-yl) alters spatial orientation.

- Implications : The 4-yl substitution and bulky trifluoromethyl group may optimize interactions with parasitic enzymes, as suggested by its synthesis in antimalarial research.

Heterocyclic Ring Modifications

4-Piperidin-3-yl-pyrimidine Dihydrochloride (CAS 1185105-86-5)

- Key Differences :

- Heterocycle : Pyrimidine replaces pyrazine, modifying electronic properties (pyrimidine has two adjacent nitrogen atoms vs. pyrazine’s para arrangement).

- Implications : Pyrimidine’s electron-deficient nature may enhance binding to enzymes like dihydrofolate reductase, common in anticancer or antimicrobial agents .

2-(Piperidin-1-yl)pyridin-3-amine Hydrochloride (CAS 1193388-86-1)

- Key Differences :

- Implications : Pyridine’s lower polarity may improve blood-brain barrier penetration, making it suitable for CNS-targeted drugs.

Pharmacological and Physicochemical Properties

*Estimated based on formula; †Calculated from C₁₅H₁₆F₃N₅.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Formation of the piperidin-3-ylmethyl intermediate or its derivatives.

- Coupling of this intermediate with a pyrazin-2-yl amine moiety.

- Conversion to the hydrochloride salt form for stabilization and isolation.

This process often requires protection and deprotection steps, selective functional group transformations, and purification stages to ensure the final compound’s quality.

Preparation of Piperidin-3-ylmethyl Intermediate

A key precursor is the chiral or racemic 3-aminopiperidine derivative, which can be prepared by reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent under controlled temperature conditions (10°C to 45°C), followed by heating between 45°C and 70°C for completion of the reduction. This step yields (R)-3-aminopiperidine dihydrochloride in high quantities (kilogram scale) with high purity, suitable for further coupling reactions.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Reduction | LiAlH4 (1.5-2.0 eq), (R)-3-aminopiperidin-2-one hydrochloride | 10 to 45 (initial), then 45 to 70 (heating) | THF | Produces (R)-3-aminopiperidine dihydrochloride |

| Work-up | Filtration and acidification with HCl | 0 to 20 | Methanol | Formation of hydrochloride salt |

Coupling of Piperidin-3-ylmethyl with Pyrazin-2-yl Amine

The coupling step typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions between the piperidin-3-ylmethyl intermediate and a pyrazin-2-yl amine derivative. Conditions include:

- Use of bases such as triethylamine or inorganic bases.

- Solvents like dimethylacetamide (DMA), N-methylpyrrolidone (NMP), or methylene chloride.

- Temperature control between 45°C and 90°C.

- Reaction times extending up to 14 hours for completion.

After the coupling, the reaction mixture is treated with hydrochloric acid to convert the free amine into its hydrochloride salt, facilitating isolation and purification.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Coupling | Piperidin-3-ylmethyl derivative + pyrazin-2-yl amine + base | 45 to 90 | DMA, NMP | Stirring for 14 hours |

| Salt formation | Addition of HCl to reaction mixture | 35 to 50 | Methanol/Toluene | Stirring 4-6 hours |

| Isolation | Filtration, washing with water and ethyl acetate | Ambient | Water, ethyl acetate | Produces hydrochloride salt |

Protection and Deprotection Techniques

Protection of amine groups on pyrazine or piperidine intermediates is often achieved using tert-butoxycarbonyl (Boc) groups. For example, (S)-1-Boc-3-hydroxypiperidine is converted to (S)-1-Boc-3-methylsulfonyloxy piperidine by reaction with methanesulfonyl chloride and triethylamine at -10 to 10°C. This intermediate is then used in subsequent substitution reactions.

Deprotection typically involves acidic conditions (e.g., hydrochloric acid in methanol), which simultaneously converts the free base to its hydrochloride salt and removes the Boc group.

Purification and Yield Optimization

Purification steps include:

- Washing organic layers with water and aqueous solutions such as citric acid and sodium bicarbonate to remove impurities.

- Concentration under reduced pressure.

- Crystallization from solvent mixtures such as methanol and ethyl acetate.

- Filtration and drying to yield the final hydrochloride salt.

Yields reported for key intermediates and final products range typically from 50% to over 90%, depending on the step and reaction conditions.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.5-2.0 eq) | 10-45 (initial), 45-70 (heating) | THF | High | Produces (R)-3-aminopiperidine dihydrochloride |

| 2 | Formation of mesylate intermediate | Methanesulfonyl chloride, triethylamine | -10 to 10 | Methylene chloride | High | Boc-protected intermediate |

| 3 | Coupling with pyrazin-2-yl amine | Piperidinyl intermediate, base, catalyst | 45-90 | DMA, NMP | 70-90 | Pd-catalyzed or nucleophilic substitution |

| 4 | Deprotection and salt formation | HCl in methanol/toluene | 35-50 | Methanol, toluene | 80-95 | Conversion to hydrochloride salt |

| 5 | Purification | Washing, filtration, crystallization | Ambient | Water, ethyl acetate | High | Final product isolation |

Research Findings and Considerations

- The use of lithium aluminum hydride for reduction is well-established for preparing chiral piperidine derivatives on a large scale, ensuring reproducibility and scalability.

- The coupling reactions require careful temperature control and choice of solvent to avoid side reactions and maximize yield.

- Protection/deprotection steps add complexity but are crucial for selectivity and stability of intermediates.

- Purification by crystallization and washing steps is essential for removing residual impurities and obtaining a high-purity hydrochloride salt suitable for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 3-hydroxymethylpiperidine) and a halogenated pyrazine (e.g., 2-chloropyrazine). Reagents such as sodium hydride or potassium carbonate are used as bases in polar aprotic solvents (e.g., DMF or THF) under reflux . Post-reaction, the hydrochloride salt is formed via treatment with HCl.

- Purity Optimization :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate and hexane.

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (DMSO-d6 or CDCl3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm structural integrity. Key signals include piperidine protons (δ 1.5–2.5 ppm) and pyrazine aromatic protons (δ 8.0–8.5 ppm) .

- IR : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands ~2500 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed IC₅₀ measurement methods).

- Structural Analogs : Test derivatives (e.g., pyridine vs. pyrazine substitutions) to isolate pharmacophore contributions .

- Data Cross-Validation : Use orthogonal techniques (e.g., SPR binding assays vs. cellular viability assays) .

Q. What strategies optimize reaction conditions to improve yield during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to NaH, such as DBU or DIPEA, to reduce side reactions.

- Solvent Optimization : Replace DMF with acetonitrile or toluene to enhance solubility and reduce decomposition.

- Stoichiometry Adjustments : Increase pyrazine halide:piperidine ratio (1:1.2) to drive completion .

- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, time, and catalyst loading .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical Monitoring : Track degradation via HPLC (e.g., new peaks at 3.5 min indicating hydrolysis) and LC-MS (e.g., m/z 196.0 for dehydrochlorinated product) .

- Storage Recommendations : Use desiccated, amber vials at -20°C for long-term stability .

Key Notes for Experimental Design

- Contradiction Analysis : Always include internal controls (e.g., commercially available analogs) to benchmark biological activity .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to safety protocols for handling hydrochloride salts (e.g., PPE, fume hood use) as per ECHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.